Clazamycin A

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of clazamycins, including Clazamycin A, often involves complex biochemical pathways. In the context of this compound, studies have shown its existence in aqueous solutions as a mixture of two epimers, clazamycins A and B, with the ratio being pH-dependent. This interconversion between clazamycins A and B implicates an azacyclooctenone species as an intermediate, highlighting the intricate chemistry involved in its synthesis (Buechter & Thurston, 1987).

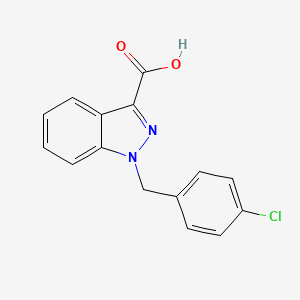

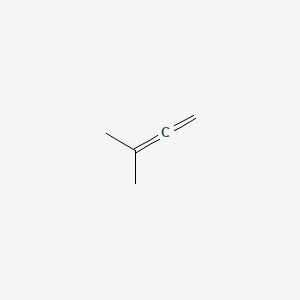

Molecular Structure Analysis

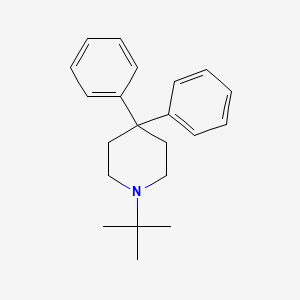

The molecular structure of this compound is characterized by its pyrrolizidine skeleton, which is crucial for its biological activity. The structural analysis reveals that Clazamycin exists as two diastereomers, this compound and Clazamycin B, demonstrating the significance of stereochemistry in its biological function. The presence of an azacyclooctenone intermediate in the interconversion process between these two forms further underscores the complexity of its molecular structure (Buechter & Thurston, 1987).

Chemical Reactions and Properties

This compound engages in various chemical reactions, including Michael-type addition reactions with nucleophiles. This reactivity is pivotal in modifying this compound for different applications, such as reducing its skin toxicity through co-administration with thiol-containing nucleophiles like 2mercaptoethane sulphonate (mesna) (Wilson et al., 1990).

Physical Properties Analysis

While specific details on the physical properties of this compound are not directly available from the cited literature, understanding its solubility, stability, and interconversion behavior under different pH conditions provides insight into its physical characteristics. These properties are essential for formulating this compound for research and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with nucleophiles and the role of its stereochemistry in biological activity, are critical for its function. The ability to undergo Michael-type addition and the existence of an intermediate in its synthesis pathway are notable chemical features that influence its biological and pharmacological properties (Wilson et al., 1990).

Wissenschaftliche Forschungsanwendungen

Antibakterielles Mittel

Clazamycin A ist ein Antibiotikum und ein mikrobieller Metabolit, der ursprünglich aus Streptomyces isoliert wurde . Es wirkt gegen eine Vielzahl von Bakterien, darunter S. aureus, B. anthracis, B. subtilis, E. coli und P. aeruginosa . Dies macht es zu einem wertvollen Werkzeug im Bereich der Mikrobiologie und Infektionskrankheitsforschung.

Verstehen der Biosynthese von Pyrrolizidin-Alkaloiden

This compound dient als wertvolles Werkzeug zum Verständnis der komplexen Biosynthesewege von Pyrrolizidin-Alkaloiden, einer vielfältigen Gruppe von Naturstoffen mit verschiedenen biologischen Wirkungen. Durch die Analyse des Vorhandenseins und Fehlens spezifischer Strukturmerkmale in this compound im Vergleich zu anderen verwandten Alkaloiden können Wissenschaftler Einblicke in die spezifischen Enzyme und Gene gewinnen, die für die verschiedenen Schritte im Biosyntheseweg verantwortlich sind.

Wirkmechanismus gegen Pseudomonas aeruginosa

Es gibt Forschungsergebnisse zum Wirkmechanismus von this compound als antibakterielles Mittel gegen Pseudomonas aeruginosa . Diese Forschung könnte potenziell zur Entwicklung effektiverer Behandlungen für Infektionen führen, die durch dieses Bakterium verursacht werden.

Zukünftige Richtungen

The future of antibiotics like Clazamycin A could involve discovering new combinations . With limited drug development in the antibacterial space, combination therapy has emerged as a promising strategy to combat multidrug‐resistant bacteria . Antibacterial combinations can improve antibiotic efficacy and suppress antibacterial resistance through independent, synergistic, or even antagonistic activities .

Wirkmechanismus

Target of Action

Clazamycin A, a pyrrolizidine natural product produced by Streptomyces species, has been found to exhibit antibacterial activity against a variety of bacteria, including Pseudomonas aeruginosa . The primary targets of this compound are therefore the bacterial cells that cause these infections .

Mode of Action

It has been shown to react with nucleophiles at the c1-position via a novel michael-type reaction . This interaction with its targets leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .

Biochemical Pathways

By interfering with these crucial processes, this compound disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth, leading to the death of bacterial cells . This is achieved through its interaction with nucleophiles in the bacterial cells and its interference with essential bacterial functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antibiotics like this compound . These factors can include the presence of other microorganisms, the pH of the environment, temperature, and the presence of other substances that can interact with the antibiotic . Understanding these factors is crucial for optimizing the use of antibiotics and managing antibiotic resistance .

Eigenschaften

IUPAC Name |

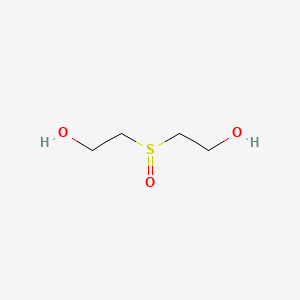

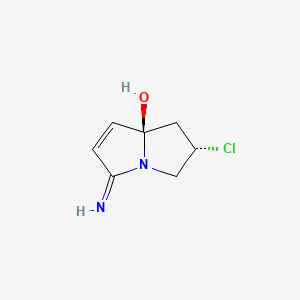

(2S,8R)-2-chloro-5-imino-2,3-dihydro-1H-pyrrolizin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-5-3-7(11)2-1-6(9)10(7)4-5/h1-2,5,9,11H,3-4H2/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCHIDKMDZZKBR-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN2[C@@]1(C=CC2=N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71806-55-8 | |

| Record name | Clazamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071806558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Clazamycin A as an antibacterial agent?

A1: this compound exhibits its antibacterial activity through a multi-targeted approach, primarily affecting DNA replication and membrane transport in bacteria like Escherichia coli []. Specifically, it inhibits DNA synthesis at the polymerization step, leading to the accumulation of deoxythymidine triphosphate (dTTP) []. This suggests that this compound might interact with enzymes involved in DNA elongation. Additionally, it disrupts the membrane transport of essential nutrients like N-acetylglucosamine and leucine, further hindering bacterial growth [].

Q2: Does this compound affect DNA repair mechanisms in bacteria?

A2: Interestingly, while this compound inhibits regular DNA synthesis, it does not seem to affect DNA repair mechanisms. Research shows that DNA repair synthesis induced by bleomycin in toluene-treated E. coli cells remained unaffected by this compound []. This suggests a certain level of specificity in its mechanism of action towards active DNA replication processes.

Q3: How does the chemical structure of Clazamycin relate to its reactivity?

A3: Clazamycin exists as two diastereomers, this compound and Clazamycin B, which can interconvert in solution via an azacyclooctenone intermediate []. The C1 position of the conjugated amidine system in Clazamycin is susceptible to nucleophilic attack, enabling Michael-type addition reactions []. This reactivity is crucial for its biological activity and has been exploited to reduce its toxicity through conjugation with thiol-containing nucleophiles like mesna [].

Q4: Are there any structural insights into this compound?

A4: While a full spectroscopic characterization is not available within the provided abstracts, the crystal and molecular structure of this compound has been elucidated []. This structural information can be crucial for understanding its interactions with biological targets and for designing potential derivatives with improved activity or pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Nitrobenzo[a]pyrene](/img/structure/B1215403.png)

![1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B1215407.png)